molecular formula C16H24N2O3 B12078403 tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate

tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B12078403
M. Wt: 292.37 g/mol
InChI Key: NNQFEHBZRNJOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, an aminophenoxy group, and a pyrrolidine ring, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate typically involves multiple steps, including iodination, acetyl protection, coupling reaction, and deacetylation protection . The process begins with the iodination of 2-tert-butylaniline and 4,4′-oxydiphenol, followed by acetyl protection to stabilize the intermediate compounds. The coupling reaction then forms the desired product, which is subsequently deprotected to yield the final compound. Industrial production methods often utilize one-pot polycondensation techniques to enhance solubility and thermal stability .

Chemical Reactions Analysis

Tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 3-(4-aminophenoxy)-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-9-16(4,11-18)20-13-7-5-12(17)6-8-13/h5-8H,9-11,17H2,1-4H3

InChI Key

NNQFEHBZRNJOSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.